molecular formula C17H29NO4 B608616 (4S)-3-[(2S,3S)-3-Hydroxy-2-methyl-4-methylene-1-oxononyl]-4-(1-methylethyl)-2-oxazolidinone CAS No. 1239600-18-0

(4S)-3-[(2S,3S)-3-Hydroxy-2-methyl-4-methylene-1-oxononyl]-4-(1-methylethyl)-2-oxazolidinone

Cat. No. B608616
M. Wt: 311.42
InChI Key: UDXWSYOXIRPYFK-RRFJBIMHSA-N
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Description

This usually involves the IUPAC name, common names, and structural formula. The compound’s role or use in industry or research is also typically included.



Synthesis Analysis

This involves detailing the methods used to synthesize the compound. It may include the starting materials, reagents, catalysts, and conditions such as temperature and pressure.



Molecular Structure Analysis

This involves the study of the compound’s molecular geometry, bond lengths and angles, and electronic structure. Techniques used might include X-ray crystallography, NMR spectroscopy, and computational chemistry.



Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. It includes the reactants, products, and the conditions under which the reaction occurs.



Physical And Chemical Properties Analysis

This involves the study of the compound’s physical properties such as melting point, boiling point, solubility, and chemical properties such as reactivity and stability.


Scientific Research Applications

Synthesis of Nonproteinogenic Amino Acids

The compound has been utilized in the stereoselective synthesis of nonproteinogenic amino acids, such as (2S,3R)-3-amino-2-hydroxydecanoic acid. This process involves a reductive elimination reaction and an "oxazolidinone rearrangement" reaction, highlighting its utility in complex organic syntheses (Wee & Mcleod, 2003).

Novel Antibacterial Agents

Oxazolidinones, such as the one , form a class of antimicrobial agents with a unique mechanism of bacterial protein synthesis inhibition. They have shown effectiveness against various bacterial clinical isolates, including methicillin-resistant strains, and lack cross-resistance with other common antibacterial drugs (Zurenko et al., 1996).

Applications in Organic Chemistry

This compound and its analogs are effective in diastereoselective amidoalkylation reactions and aldol condensation, contributing to the synthesis of various organic compounds with high stereoselectivity (Zietlow & Steckhan, 1994); (Gage & Evans, 2003).

Synthesis of Heterocyclic Systems

The reaction of this compound with various amines leads to the formation of new heterocyclic systems, illustrating its potential in creating novel chemical structures (Chernysheva et al., 1999).

Asymmetric Synthesis

It has been used in the asymmetric synthesis of biologically active compounds, demonstrating its importance in the synthesis of chiral molecules (Sugiyama et al., 1999); (Jin-song, 2011).

Structural Studies

Studies on the crystalline structure of related oxazolidinones have provided insights into their chemical properties and potential applications in material science (Robinson et al., 1993).

Intermediates in Chemical Synthesis

This compound has been shown to be a valuable intermediate in the synthesis of various organic molecules, including N-methyl-2-oxazolidinones, highlighting its versatility in organic synthesis (Kawano et al., 1997).

Agricultural Applications

In agriculture, related oxazolidinones have been developed as new class fungicides, demonstrating their potential in controlling plant pathogens affecting crops like grapes, cereals, and potatoes (Sternberg et al., 2001).

Safety And Hazards

This involves the study of the compound’s toxicity, flammability, environmental impact, and precautions for handling and storage.


Future Directions

This involves potential future research directions or applications for the compound. This could be based on its properties, its role in a biological system, or its potential use in industry.


properties

IUPAC Name

(4S)-3-[(2S,3S)-3-hydroxy-2-methyl-4-methylidenenonanoyl]-4-propan-2-yl-1,3-oxazolidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H29NO4/c1-6-7-8-9-12(4)15(19)13(5)16(20)18-14(11(2)3)10-22-17(18)21/h11,13-15,19H,4,6-10H2,1-3,5H3/t13-,14+,15+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDXWSYOXIRPYFK-RRFJBIMHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC(=C)C(C(C)C(=O)N1C(COC1=O)C(C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCC(=C)[C@H]([C@H](C)C(=O)N1[C@H](COC1=O)C(C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H29NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4S)-3-[(2S,3S)-3-Hydroxy-2-methyl-4-methylene-1-oxononyl]-4-(1-methylethyl)-2-oxazolidinone

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(4S)-3-[(2S,3S)-3-Hydroxy-2-methyl-4-methylene-1-oxononyl]-4-(1-methylethyl)-2-oxazolidinone
Reactant of Route 2
(4S)-3-[(2S,3S)-3-Hydroxy-2-methyl-4-methylene-1-oxononyl]-4-(1-methylethyl)-2-oxazolidinone
Reactant of Route 3
(4S)-3-[(2S,3S)-3-Hydroxy-2-methyl-4-methylene-1-oxononyl]-4-(1-methylethyl)-2-oxazolidinone
Reactant of Route 4
(4S)-3-[(2S,3S)-3-Hydroxy-2-methyl-4-methylene-1-oxononyl]-4-(1-methylethyl)-2-oxazolidinone
Reactant of Route 5
(4S)-3-[(2S,3S)-3-Hydroxy-2-methyl-4-methylene-1-oxononyl]-4-(1-methylethyl)-2-oxazolidinone
Reactant of Route 6
(4S)-3-[(2S,3S)-3-Hydroxy-2-methyl-4-methylene-1-oxononyl]-4-(1-methylethyl)-2-oxazolidinone

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